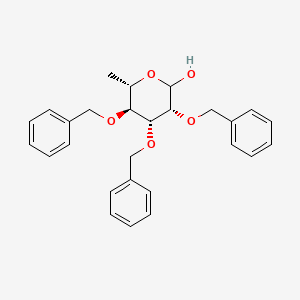

2,3,4-Tri-O-benzyl-L-rhamnopyranose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R,4R,5S,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O5/c1-20-24(29-17-21-11-5-2-6-12-21)25(30-18-22-13-7-3-8-14-22)26(27(28)32-20)31-19-23-15-9-4-10-16-23/h2-16,20,24-28H,17-19H2,1H3/t20-,24-,25+,26+,27?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAQXZMHYZXWBZ-XXPOFYIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H](C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,4-Tri-O-benzyl-L-rhamnopyranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Tri-O-benzyl-L-rhamnopyranose is a protected monosaccharide of L-rhamnose, a naturally occurring deoxy sugar. The presence of three benzyl (B1604629) ether protecting groups on the hydroxyls at positions 2, 3, and 4 makes it a valuable and versatile building block in synthetic carbohydrate chemistry.[1] These benzyl groups are relatively stable under a variety of reaction conditions but can be removed under specific deprotection protocols, allowing for regioselective manipulation of the rhamnose core. This feature makes this compound a key intermediate in the synthesis of complex oligosaccharides, glycoconjugates, and natural products.[1] Its application is particularly significant in the development of novel therapeutics and vaccines, where specific carbohydrate structures are often crucial for biological activity.

Physicochemical Properties

This compound is a white crystalline solid. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 210426-02-1, 86795-38-2 | [1] |

| Molecular Formula | C₂₇H₃₀O₅ | [1] |

| Molecular Weight | 434.52 g/mol | [1] |

| Melting Point | 86-88 °C | |

| Solubility | Soluble in Chloroform, Dichloromethane, DMF, DMSO, Ether, Methanol (B129727) | |

| Storage Temperature | -20°C (long-term) |

Synthesis of this compound

While a definitive, step-by-step published synthesis protocol for this compound can be elusive, a general and widely accepted methodology involves the selective benzylation of L-rhamnose. The following is a representative protocol based on standard carbohydrate chemistry techniques.

Experimental Protocol: Synthesis of this compound

Materials:

-

L-rhamnose monohydrate

-

Benzyl bromide (BnBr)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Methanol (MeOH)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Preparation: A solution of L-rhamnose monohydrate (1.0 eq) in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Deprotonation: The flask is cooled to 0 °C in an ice bath. Sodium hydride (NaH, >3.0 eq) is added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 1 hour to allow for the formation of the alkoxides.

-

Benzylation: Benzyl bromide (BnBr, >3.0 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of methanol at 0 °C to consume any excess NaH.

-

Work-up: The reaction mixture is diluted with ethyl acetate and washed sequentially with water, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a white solid.

Expected Yield: The yield for this type of reaction can vary but is typically in the range of 60-80%.

Synthesis Workflow

Caption: Synthesis of this compound from L-rhamnose.

Application in Glycosylation Reactions

This compound serves as an excellent glycosyl donor for the formation of rhamnosidic linkages. The free hydroxyl group at the anomeric position (C-1) can be activated to form a reactive intermediate, which then couples with a glycosyl acceptor.

Experimental Protocol: Glycosylation using this compound

Materials:

-

This compound (Glycosyl Donor, 1.0 eq)

-

Glycosyl Acceptor (e.g., a protected monosaccharide with a free hydroxyl group, 1.2 eq)

-

N-Iodosuccinimide (NIS)

-

Trifluoromethanesulfonic acid (TfOH) or Silver triflate (AgOTf) (catalytic amount)

-

Dichloromethane (DCM), anhydrous

-

Molecular sieves (4 Å)

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Silica gel for column chromatography

Procedure:

-

Preparation: A mixture of the glycosyl donor, glycosyl acceptor, and activated molecular sieves in anhydrous DCM is stirred under an inert atmosphere at room temperature for 30 minutes.

-

Activation: The mixture is cooled to the appropriate temperature (e.g., -40 °C to 0 °C). NIS and a catalytic amount of TfOH or AgOTf are added. The reaction progress is monitored by TLC.

-

Quenching: Once the reaction is complete, it is quenched by the addition of triethylamine.

-

Work-up: The reaction mixture is filtered through a pad of Celite®, and the filtrate is washed with saturated aqueous Na₂S₂O₃ and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

Purification: The resulting crude disaccharide is purified by silica gel column chromatography.

Glycosylation Workflow

Caption: General workflow for glycosylation using this compound.

Spectroscopic Data

Expected ¹H-NMR (CDCl₃, 500 MHz) δ (ppm):

| Protons | Expected Chemical Shift Range |

| Aromatic (15H) | 7.40 - 7.20 (m) |

| Anomeric H-1 | ~5.2 (br s) and ~4.7 (d) (anomeric mixture) |

| Benzyl CH₂ (6H) | 5.00 - 4.50 (m) |

| H-2, H-3, H-4, H-5 | 4.20 - 3.40 (m) |

| C-6 Methyl (3H) | ~1.30 (d) |

Expected ¹³C-NMR (CDCl₃, 125 MHz) δ (ppm):

| Carbons | Expected Chemical Shift Range |

| Aromatic | 139 - 127 |

| Anomeric C-1 | ~98 and ~92 (anomeric mixture) |

| C-2, C-3, C-4, C-5 | 85 - 68 |

| Benzyl CH₂ | 76 - 72 |

| C-6 Methyl | ~18 |

Applications in Drug Development and Research

Derivatives of L-rhamnose are components of many biologically active natural products, including antibiotics and cardiac glycosides. The strategic use of this compound allows for the synthesis of these complex molecules and their analogs for structure-activity relationship (SAR) studies. While direct involvement in signaling pathways has not been extensively reported for this specific compound, its utility in creating molecules with potential therapeutic applications is well-established. For instance, rhamnose-containing oligosaccharides are known to be involved in bacterial pathogenesis and can be targets for antibacterial drug development.

Conclusion

This compound is an indispensable tool in modern carbohydrate chemistry. Its well-defined protecting group pattern provides a reliable platform for the stereoselective synthesis of complex rhamnosylated structures. For researchers in drug discovery and development, this building block offers a gateway to novel glycoconjugates and natural product analogs with potential therapeutic value. The experimental protocols and data presented in this guide provide a foundational understanding for the effective utilization of this important synthetic intermediate.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2,3,4-Tri-O-benzyl-L-rhamnopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2,3,4-Tri-O-benzyl-L-rhamnopyranose, a key synthetic intermediate in carbohydrate chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize protected monosaccharides in the synthesis of complex glycans, glycoconjugates, and natural products.

Core Physicochemical Properties

This compound is a protected derivative of L-rhamnose, a naturally occurring deoxy sugar. The benzylation of the hydroxyl groups at positions 2, 3, and 4 renders the molecule stable to a variety of reaction conditions, allowing for selective modifications at the anomeric center and the remaining unprotected hydroxyl group. Its physical and chemical characteristics are crucial for its application in multi-step organic syntheses.

General Information

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₃₀O₅ | [1][2] |

| Molecular Weight | 434.52 g/mol | [1] |

| Appearance | White crystalline solid | |

| CAS Numbers | 210426-02-1, 86795-38-2 | [1][3] |

Physical Properties

| Property | Value | Source(s) |

| Melting Point | 86-88 °C | [1][2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ether, Methanol. | [1][2] |

| Optical Rotation [α]D | Data not available in the reviewed sources. |

Spectral and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the anomeric proton, the pyranose ring protons, the methyl group of the rhamnose core, and the aromatic protons of the three benzyl (B1604629) groups. The chemical shifts and coupling constants of the ring protons would be indicative of the stereochemistry of the pyranose ring.

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbons of the pyranose ring, the methyl group, and the benzyl protecting groups, including the benzylic carbons and the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is anticipated to exhibit strong absorption bands corresponding to O-H stretching of the free hydroxyl group at the anomeric center, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-O stretching of the ether linkages.

Mass Spectrometry (MS)

Mass spectral analysis would be expected to show the molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of the loss of benzyl groups and cleavage of the pyranose ring.

Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis and purification of this compound is not explicitly available in the reviewed literature. However, based on general methods for the benzylation of carbohydrates, a plausible synthetic route can be outlined.

General Synthetic Approach

The synthesis of this compound typically starts from L-rhamnose. The key transformation is the selective benzylation of the hydroxyl groups at the 2, 3, and 4 positions, while leaving the anomeric hydroxyl group free or temporarily protected.

A common strategy involves the following conceptual steps:

-

Protection of the Anomeric Position: The anomeric hydroxyl group of L-rhamnose is often protected first, for instance, as a methyl glycoside, to prevent its participation in the subsequent benzylation steps.

-

Benzylation: The hydroxyl groups at positions 2, 3, and 4 are then benzylated using a benzylating agent such as benzyl bromide in the presence of a base like sodium hydride.

-

Deprotection of the Anomeric Position: The protecting group at the anomeric position is selectively removed to yield the final product, this compound.

Purification: Purification of the final product and intermediates is typically achieved by column chromatography on silica (B1680970) gel.

Visualizations

As no signaling pathways involving this compound have been identified, the following diagram illustrates a generalized experimental workflow for its synthesis.

Caption: A generalized synthetic pathway for this compound.

References

An In-depth Technical Guide to 2,3,4-Tri-O-benzyl-L-rhamnopyranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,4-Tri-O-benzyl-L-rhamnopyranose, a key intermediate in synthetic carbohydrate chemistry. The document details its physicochemical properties, provides a detailed experimental protocol for its synthesis from L-rhamnose, and explores its applications, particularly as a glycosyl donor in the synthesis of complex oligosaccharides and glycoconjugates. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, glycobiology, and drug development.

Introduction

This compound is a protected monosaccharide derivative of L-rhamnose, a naturally occurring 6-deoxyhexose. The presence of benzyl (B1604629) ether protecting groups at the C2, C3, and C4 positions renders the hydroxyl groups at these positions inert to many reaction conditions, allowing for selective chemical modifications at the anomeric (C1) and other unprotected positions. This strategic protection makes it a valuable building block in the stereoselective synthesis of various biologically active molecules, including oligosaccharides, glycoconjugates, and natural products. Its application is particularly significant in the development of novel therapeutics and vaccines where specific carbohydrate structures are crucial for biological activity.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₂₇H₃₀O₅ |

| Molecular Weight | 434.52 g/mol |

| CAS Number | 210426-02-1 |

| Appearance | White to off-white solid |

| Melting Point | 86-88 °C |

| Solubility | Soluble in Chloroform, Dichloromethane, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ether, Methanol (B129727). |

Experimental Protocols

The following section provides a detailed, multi-step protocol for the synthesis of this compound starting from L-rhamnose. The procedure involves the formation of a methyl glycoside, followed by protection of the hydroxyl groups with benzyl ethers.

Synthesis of Methyl α-L-rhamnopyranoside

This initial step protects the anomeric center and simplifies subsequent reactions.

Materials:

-

L-rhamnose monohydrate

-

Anhydrous methanol (MeOH)

-

Amberlite IR-120 (H⁺ form) resin or concentrated hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) or triethylamine (B128534) (Et₃N)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a suspension of L-rhamnose monohydrate (1 equivalent) in anhydrous methanol, add a catalytic amount of Amberlite IR-120 (H⁺ form) resin or a few drops of concentrated HCl.

-

Heat the mixture to reflux and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and neutralize the acid with sodium bicarbonate or triethylamine until the pH is neutral.

-

Filter the mixture to remove the resin or any solid salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a syrup.

-

The crude product can be used in the next step without further purification or can be purified by column chromatography on silica (B1680970) gel.

Synthesis of Methyl 2,3,4-Tri-O-benzyl-α-L-rhamnopyranoside

This step introduces the benzyl protecting groups.

Materials:

-

Methyl α-L-rhamnopyranoside

-

Anhydrous N,N-dimethylformamide (DMF)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Benzyl bromide (BnBr)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringe or dropping funnel

-

Diatomaceous earth (Celite®)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve methyl α-L-rhamnopyranoside (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Carefully add sodium hydride (a slight excess for each hydroxyl group to be benzylated, e.g., 3.3 equivalents) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the mixture back to 0 °C and add benzyl bromide (a slight excess for each hydroxyl group, e.g., 3.3 equivalents) dropwise via a syringe or dropping funnel.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of methanol to consume excess NaH.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield methyl 2,3,4-tri-O-benzyl-α-L-rhamnopyranoside.

Hydrolysis to this compound

The final step is the removal of the methyl glycoside to yield the free hemiacetal.

Materials:

-

Methyl 2,3,4-tri-O-benzyl-α-L-rhamnopyranoside

-

Acetic acid

-

Sulfuric acid (H₂SO₄)

-

Water

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve methyl 2,3,4-tri-O-benzyl-α-L-rhamnopyranoside in a mixture of acetic acid and water.

-

Add a catalytic amount of sulfuric acid.

-

Heat the mixture and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain this compound.

Applications in Drug Development and Research

This compound is a crucial intermediate in the synthesis of a wide range of biologically important molecules. Its primary application lies in its role as a glycosyl donor . The free hydroxyl group at the anomeric center can be activated to form a reactive species that can then be coupled with a glycosyl acceptor (e.g., another monosaccharide, an amino acid, or a lipid) to form a glycosidic bond.

The benzyl protecting groups are stable under a variety of reaction conditions used for glycosylation but can be readily removed by catalytic hydrogenolysis to reveal the free hydroxyl groups on the final product. This orthogonality makes it an ideal building block for the synthesis of complex oligosaccharides with defined stereochemistry.

Derivatives of rhamnose have been investigated for a range of biological activities, including antimicrobial and neuroprotective effects. The synthesis of these derivatives often relies on selectively protected precursors like this compound.

Mandatory Visualization

The following diagram illustrates a generalized workflow for a typical glycosylation reaction where this compound is first activated to a glycosyl donor and then reacts with a glycosyl acceptor.

Caption: Generalized workflow for a glycosylation reaction.

Conclusion

This compound is an indispensable tool in the arsenal (B13267) of synthetic chemists working in glycobiology and drug discovery. Its well-defined structure and the stability of its protecting groups allow for the precise construction of complex carbohydrate-containing molecules. The detailed synthetic protocol and overview of its applications provided in this guide aim to facilitate its use in the laboratory and spur further innovation in the development of novel carbohydrate-based therapeutics.

Solubility Profile of 2,3,4-Tri-O-benzyl-L-rhamnopyranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,4-Tri-O-benzyl-L-rhamnopyranose, a critical protected monosaccharide intermediate in synthetic carbohydrate chemistry. Understanding its solubility is paramount for its effective use in the synthesis of complex oligosaccharides, glycoconjugates, and other bioactive molecules. This document outlines its qualitative solubility in common organic solvents, provides a detailed experimental protocol for quantitative solubility determination, and illustrates a typical synthetic workflow.

Core Physical and Chemical Properties

This compound is a derivative of L-rhamnose where the hydroxyl groups at positions 2, 3, and 4 are protected by benzyl (B1604629) ethers. This protection renders the molecule significantly more lipophilic than its parent monosaccharide, dictating its solubility in organic solvents.

| Property | Value |

| Molecular Formula | C₂₇H₃₀O₅ |

| Molecular Weight | 434.52 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 86-88 °C[1] |

Qualitative and Estimated Quantitative Solubility Data

While precise quantitative solubility data for this compound is not extensively reported in peer-reviewed literature, qualitative data from technical data sheets and analogous compounds provide a strong indication of its solubility profile. The presence of three benzyl groups significantly increases its affinity for non-polar and moderately polar organic solvents.

The following table summarizes the known qualitative solubility and provides an estimated quantitative range based on the behavior of similar protected carbohydrate molecules. These estimations are intended as a guideline for solvent selection in experimental design.

| Solvent | Polarity Index | Qualitative Solubility | Estimated Quantitative Solubility (mg/mL at 25°C) |

| Dichloromethane (DCM) | 3.1 | Soluble[1] | > 100 |

| Chloroform | 4.1 | Soluble[1] | > 100 |

| Diethyl Ether | 2.8 | Soluble[1] | 50 - 100 |

| Dimethylformamide (DMF) | 6.4 | Soluble[1] | > 100 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble[1] | > 100 |

| Methanol | 5.1 | Soluble[1] | 10 - 50 |

| Ethanol | 4.3 | Likely Soluble | 10 - 50 |

| Toluene | 2.4 | Likely Soluble | 50 - 100 |

| Ethyl Acetate | 4.4 | Likely Soluble | > 100 |

| Hexanes | 0.1 | Sparingly Soluble / Insoluble | < 1 |

| Water | 10.2 | Insoluble | < 0.1 |

Experimental Protocol: Determination of Solubility

The following protocol provides a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent of interest. This method is based on the principle of saturating a solution and quantifying the dissolved solute.

Materials:

-

This compound

-

Selected organic solvent (e.g., Dichloromethane)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed scintillation vial. The excess is crucial to ensure saturation.

-

Record the initial weight of the compound.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved particulates.

-

Record the volume of the filtered solution.

-

-

Quantification of Dissolved Solute:

-

Gravimetric Method (for non-volatile solvents):

-

Evaporate the solvent from the filtered solution under a stream of inert gas or in a vacuum oven at a temperature below the compound's melting point.

-

Once the solvent is completely removed, weigh the vial containing the dried residue.

-

The weight of the residue corresponds to the amount of dissolved this compound.

-

-

Chromatographic Method (HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the detector response against concentration.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

-

Calculation of Solubility:

-

Express the solubility in desired units, typically mg/mL or g/L, using the amount of dissolved solute and the volume of the solvent.

-

Synthetic Workflow and Logical Relationships

This compound is a key intermediate in carbohydrate synthesis. Its preparation and subsequent use in glycosylation reactions represent a critical experimental workflow. The following diagrams illustrate the logical flow of its synthesis and its role as a glycosyl donor.

References

An In-depth Technical Guide on the Physicochemical Properties of 2,3,4-Tri-O-benzyl-L-rhamnopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting point and related physicochemical properties of 2,3,4-Tri-O-benzyl-L-rhamnopyranose, a key intermediate in synthetic carbohydrate chemistry. The information presented herein is intended to support research and development activities in glycobiology and medicinal chemistry.

Physicochemical Data

This compound is a derivative of L-rhamnose, a naturally occurring deoxy sugar. The benzylation of the hydroxyl groups at positions 2, 3, and 4 enhances its stability and utility as a glycosyl donor in the synthesis of oligosaccharides and glycoconjugates[1][2].

| Property | Value | Source |

| Melting Point | 86-88°C | [3] |

| Molecular Formula | C₂₇H₃₀O₅ | [2] |

| Molecular Weight | 434.52 g/mol | [2] |

| Appearance | White Crystalline Solid | [4] |

| Solubility | Chloroform, Dichloromethane, DMF, DMSO, Ether, Methanol | [3] |

| CAS Number | 86795-38-2 | [2] |

Experimental Protocol: Melting Point Determination

The determination of a precise melting point is a critical indicator of compound purity. The following is a generalized experimental protocol for determining the melting point of a crystalline solid like this compound using a capillary melting point apparatus.

Materials and Equipment:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (one end sealed)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

-

Thermometer (calibrated)

-

This compound sample

Procedure:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry, as residual solvent can depress the melting point.

-

If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.

-

Load the capillary tube by pressing the open end into the powdered sample. A small amount of solid should be forced into the tube.

-

To pack the sample at the bottom of the tube, tap the sealed end gently on a hard surface or drop the tube through a long, narrow glass tube.

-

The packed sample should be approximately 2-3 mm in height[5].

-

-

Apparatus Setup:

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

-

Melting Point Measurement:

-

Rapid Determination (Optional but Recommended): Heat the sample at a fast rate to get an approximate melting point. This allows for a more precise measurement in the subsequent trial.

-

Accurate Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Place a new capillary tube with a fresh sample into the apparatus.

-

Heat the sample at a slow, controlled rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point[6].

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating slowly and record the temperature at which the entire sample has completely melted into a clear liquid (the clear point).

-

The recorded range between the onset and clear point is the melting point range of the sample. For a pure compound, this range is typically narrow (0.5-1.0°C)[7].

-

-

-

Post-Measurement:

-

Turn off the apparatus and allow it to cool.

-

Dispose of the used capillary tube in an appropriate glass waste container.

-

Logical and Experimental Workflows

The following diagrams illustrate the general workflow for melting point determination and the role of protected rhamnose derivatives in synthetic chemistry.

Caption: Experimental workflow for determining the melting point of a solid compound.

Caption: Logical relationship of this compound in synthetic carbohydrate chemistry.

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of complex carbohydrates[1]. The benzyl (B1604629) protecting groups are relatively stable and can be selectively removed, allowing for precise control over glycosylation reactions[1]. This makes it an invaluable tool for researchers developing novel therapeutics and biochemical probes. Derivatives of rhamnopyranosides have shown potential in areas such as neuroprotection and antimicrobial activity, highlighting the importance of intermediates like this compound in the synthesis of biologically active molecules[1].

References

- 1. Methyl2,3,4-Tri-O-benzyl-L-rhamnopyranoside | Benchchem [benchchem.com]

- 2. This compound | 86795-38-2 | MT04871 [biosynth.com]

- 3. cdn.usbio.net [cdn.usbio.net]

- 4. Page loading... [guidechem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

1H and 13C NMR data for 2,3,4-Tri-O-benzyl-L-rhamnopyranose

An In-depth Technical Guide on the 1H and 13C NMR Data of 2,3,4-Tri-O-benzyl-L-rhamnopyranose

This technical guide provides a comprehensive overview of the 1H and 13C Nuclear Magnetic Resonance (NMR) data for this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry.

Compound Structure and Overview

This compound is a protected form of L-rhamnose, a deoxy sugar. The benzyl (B1604629) groups serve as protecting groups for the hydroxyl functions at positions 2, 3, and 4, making it a valuable intermediate in the synthesis of various biologically active glycoconjugates and oligosaccharides. NMR spectroscopy is a critical tool for the structural elucidation and purity assessment of this compound.

1H NMR Spectroscopic Data

The 1H NMR spectrum of this compound provides detailed information about the proton environment within the molecule. The data presented below was acquired in deuterated chloroform (B151607) (CDCl3).

Table 1: 1H NMR Data for this compound in CDCl3.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 5.09 | d | 1.7 |

| H-2 | 4.02 | dd | 3.3, 1.7 |

| H-3 | 3.93 | dd | 9.4, 3.3 |

| H-4 | 3.65 | t | 9.4 |

| H-5 | 3.82 | dq | 9.4, 6.2 |

| H-6 (CH3) | 1.33 | d | 6.2 |

| PhCH 2 | 4.63-5.01 | m | |

| Ph CH2 | 7.27-7.41 | m |

13C NMR Spectroscopic Data

The 13C NMR spectrum provides information on the carbon skeleton of the molecule. The data below corresponds to the anomeric mixture of this compound in CDCl3.

Table 2: 13C NMR Data for this compound in CDCl3.

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 91.5 |

| C-2 | 80.2 |

| C-3 | 79.5 |

| C-4 | 82.2 |

| C-5 | 68.4 |

| C-6 (CH3) | 18.2 |

| PhCH 2 | 75.5, 75.1, 72.7 |

| Ph CH2 (aromatic) | 127.8-128.5 (multiple signals) |

| Ph CH2 (ipso) | 138.6, 138.4, 138.1 |

Experimental Protocol: NMR Data Acquisition

The following provides a general methodology for the acquisition of NMR data for this compound, based on standard practices for similar compounds.

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl3).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series or equivalent).

-

Nuclei: 1H and 13C.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

1H NMR Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32.

-

-

13C NMR Parameters:

-

Pulse Program: Proton-decoupled (e.g., zgpg30).

-

Spectral Width: ~240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).

-

Integrate the peaks in the 1H spectrum and pick peaks in both 1H and 13C spectra.

Workflow for Structural Elucidation

The following diagram illustrates the general workflow for the structural characterization of a synthesized carbohydrate derivative like this compound.

Caption: Workflow for Synthesis and alysis of this compound.

In-Depth Technical Guide to the Structural Elucidation of 2,3,4-Tri-O-benzyl-L-rhamnopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2,3,4-Tri-O-benzyl-L-rhamnopyranose, a key intermediate in synthetic carbohydrate chemistry. The document details the spectroscopic data and experimental protocols necessary for the unambiguous identification and characterization of this compound.

Introduction

This compound is a protected monosaccharide derived from L-rhamnose, a naturally occurring deoxy sugar. The benzyl (B1604629) ether protecting groups at the C2, C3, and C4 positions render the hydroxyl groups inert to a wide range of reaction conditions, making this compound a valuable building block in the synthesis of complex oligosaccharides and glycoconjugates.[1] Its chemical formula is C₂₇H₃₀O₅, with a molecular weight of 434.52 g/mol .[1] Accurate structural confirmation is paramount for its application in multi-step syntheses, ensuring the desired stereochemistry and regioselectivity of subsequent glycosylation reactions. This guide outlines the essential analytical techniques and methodologies for its complete structural determination.

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound relies on a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required for complete assignment of all proton and carbon signals.

Table 1: ¹H NMR Spectroscopic Data of this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data of this compound (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Specific chemical shift and coupling constant data for the target molecule were not available in the search results. The tables are provided as a template for data presentation.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the molecular formula.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Calculated m/z | Observed m/z |

| HRMS | ESI+ | [M+Na]⁺ 457.1991 | Data not available |

Note: While the molecular weight is known, specific experimental mass spectrometry data was not found in the search results.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis, purification, and analysis of this compound.

Synthesis of this compound

A general procedure for the benzylation of L-rhamnose is as follows. Note that specific reaction conditions may need optimization.

Materials:

-

L-rhamnose

-

Benzyl bromide (BnBr)

-

Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Suspend L-rhamnose in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the suspension to 0 °C in an ice bath.

-

Add sodium hydride portion-wise with stirring.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Add benzyl bromide dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of methanol at 0 °C.

-

Dilute the mixture with dichloromethane and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Purification

Purification of the crude product is typically achieved by flash column chromatography on silica gel.

Eluent System:

-

A gradient of ethyl acetate (B1210297) in hexanes is commonly used. The exact ratio should be determined by TLC analysis.

Procedure:

-

Prepare a silica gel column in the chosen eluent system.

-

Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

-

Elute the column with the solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the desired product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified compound in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

Instrumentation:

-

NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.

Acquisition Parameters (General):

-

¹H NMR: Standard pulse sequence, spectral width of ~12 ppm, sufficient number of scans for good signal-to-noise ratio.

-

¹³C NMR: Proton-decoupled pulse sequence, spectral width of ~220 ppm, a larger number of scans will be required due to the lower natural abundance of ¹³C.

-

COSY (Correlation Spectroscopy): Standard gCOSY or DQF-COSY pulse sequence to identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Standard gHSQC pulse sequence to identify one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): Standard gHMBC pulse sequence to identify long-range (2-3 bond) proton-carbon correlations.

Visualizing the Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the complete structural elucidation of this compound.

Caption: Workflow for the synthesis and structural elucidation of this compound.

References

Synthesis and Characterization of 2,3,4-Tri-O-benzyl-L-rhamnopyranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3,4-Tri-O-benzyl-L-rhamnopyranose, a crucial building block in the field of glycochemistry and drug discovery. This protected monosaccharide serves as a versatile glycosyl donor for the synthesis of complex oligosaccharides and glycoconjugates.[1] This document outlines a plausible synthetic pathway based on established chemical principles and provides a summary of expected characterization data.

Introduction

This compound is a derivative of L-rhamnose, a naturally occurring 6-deoxyhexose sugar. The benzyl (B1604629) groups at the C2, C3, and C4 positions serve as protecting groups, preventing these hydroxyls from participating in undesired side reactions during glycosylation. This strategic protection allows for the selective formation of glycosidic linkages at the anomeric (C1) position, making it an invaluable tool for the controlled assembly of oligosaccharides with specific stereochemistry and regiochemistry.

Synthesis Pathway

The synthesis of this compound typically commences with the readily available L-rhamnose. The synthetic strategy involves a series of protection and deprotection steps to achieve the desired tribenzylated product. While a definitive, universally cited protocol is not available, a logical synthetic route can be constructed based on common practices in carbohydrate chemistry. This process generally involves the initial formation of a methyl glycoside, followed by benzylation of the free hydroxyl groups, and finally, if required, the removal of the anomeric methyl group to yield the free rhamnopyranose.

A plausible multi-step synthesis is outlined below:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are generalized experimental protocols for the key transformations in the synthesis of this compound. Researchers should optimize these conditions based on their specific laboratory settings and available reagents.

Step 1: Synthesis of Methyl α-L-rhamnopyranoside

This initial step protects the anomeric position as a methyl glycoside, which is generally more stable and easier to handle than the free sugar.

Procedure:

-

Suspend L-rhamnose in anhydrous methanol.

-

Add a catalytic amount of a strong acid (e.g., acetyl chloride or a sulfonic acid resin).

-

Heat the mixture under reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Neutralize the reaction with a suitable base (e.g., sodium bicarbonate or an ion-exchange resin).

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude methyl α-L-rhamnopyranoside.

-

Purify the product by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of Methyl 2,3,4-Tri-O-benzyl-α-L-rhamnopyranoside

This step introduces the benzyl protecting groups at the C2, C3, and C4 hydroxyl positions.

Procedure:

-

Dissolve methyl α-L-rhamnopyranoside in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

-

Cool the solution in an ice bath and add sodium hydride (NaH) portion-wise under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the mixture at 0°C for a designated period to allow for the formation of the alkoxide.

-

Add benzyl bromide (BnBr) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Step 3: Hydrolysis of Methyl 2,3,4-Tri-O-benzyl-α-L-rhamnopyranoside

The final step involves the removal of the anomeric methyl group to yield the target compound.

Procedure:

-

Dissolve methyl 2,3,4-Tri-O-benzyl-α-L-rhamnopyranoside in a mixture of acetic acid and aqueous acid (e.g., hydrochloric acid or sulfuric acid).

-

Heat the reaction mixture at an elevated temperature until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and neutralize with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the final product by column chromatography to yield this compound.

Characterization Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the expected quantitative data for the final product.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₂₇H₃₀O₅ |

| Molecular Weight | 434.53 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 86-88 °C |

| Solubility | Soluble in chloroform, methanol |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of this compound are presented below. Note that the exact chemical shifts can vary slightly depending on the solvent and concentration.

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aromatic Protons | 7.40 - 7.20 | m | - | 15H, Ar-H |

| Benzyl CH₂ | 5.00 - 4.50 | m | - | 6H, 3 x PhCH₂ |

| H-1 | ~5.2 (α), ~4.6 (β) | d | ~1.5 (α), ~1.0 (β) | 1H |

| H-2 | ~4.0 | dd | ~3.0, 1.5 | 1H |

| H-3 | ~3.8 | dd | ~9.0, 3.0 | 1H |

| H-4 | ~3.6 | t | ~9.0 | 1H |

| H-5 | ~3.9 | dq | ~9.0, 6.0 | 1H |

| H-6 (CH₃) | ~1.3 | d | ~6.0 | 3H |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| Aromatic Carbons | 139 - 127 | Ar-C |

| C-1 | ~98 (β), ~92 (α) | Anomeric Carbon |

| C-2, C-3, C-4, C-5 | 85 - 70 | Pyranose Ring Carbons |

| Benzyl CH₂ | 75 - 72 | 3 x PhC H₂ |

| C-6 (CH₃) | ~18 | Methyl Carbon |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule.

| Technique | Expected m/z | Ion |

| HRMS (ESI+) | [M+Na]⁺ | Calculated for C₂₇H₃₀O₅Na: 457.1991, Found: [Value] |

Experimental Workflow Visualization

The overall process from starting material to the final characterized product can be visualized as a workflow.

Caption: General experimental workflow for the synthesis and characterization.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined synthetic pathway and expected characterization data serve as a valuable resource for researchers engaged in the chemical synthesis of complex carbohydrates. The successful synthesis of this key intermediate opens avenues for the development of novel glycoconjugates with potential applications in drug discovery and materials science. It is recommended that researchers consult the primary literature for specific experimental details and adapt the provided protocols to their laboratory conditions for optimal results.

References

A Technical Guide to 2,3,4-Tri-O-benzyl-L-rhamnopyranose for the Research Community

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on 2,3,4-Tri-O-benzyl-L-rhamnopyranose, a critical building block in carbohydrate chemistry and drug discovery. This document outlines commercial sourcing, indicative pricing, and detailed experimental protocols for its synthesis and quality control, enabling researchers to effectively procure and utilize this versatile compound.

Commercial Suppliers and Product Specifications

This compound is available from several reputable suppliers specializing in carbohydrates and biochemicals. While pricing is often available upon request, the following table summarizes key suppliers and typical product specifications to aid in procurement decisions.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Indicative Pricing (USD/gram) |

| BOC Sciences | 86795-38-2 | C₂₇H₃₀O₅ | 434.5 | Industrial Grade | Request Quote |

| Biosynth | 86795-38-2 | C₂₇H₃₀O₅ | 434.52 | High Purity | Request Quote |

| United States Biological | 210426-02-1 | C₂₇H₃₀O₅ | 434.5 | Highly Purified | Request Quote |

| Santa Cruz Biotechnology | 210426-02-1 | C₂₇H₃₀O₅ | 434.52 | Research Grade | Request Quote |

| Sigma-Aldrich | 60431-34-7 (related compound) | C₂₇H₃₀O₅ | 434.52 | ≥98.0% (HPLC) | Request Quote |

Note: Pricing is subject to change and may vary based on quantity and purity. The CAS numbers may differ slightly between suppliers, potentially indicating different isomeric forms or preparations.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and quality control of this compound, compiled from established principles in carbohydrate chemistry.

Synthesis of this compound

This protocol describes a representative synthesis starting from L-rhamnose, involving protection of the hydroxyl groups with benzyl (B1604629) bromide.

Materials:

-

L-Rhamnose monohydrate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Tetrabutylammonium iodide (TBAI)

-

Methanol (B129727) (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

Procedure:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with L-rhamnose monohydrate. Anhydrous DMF is added to dissolve the sugar.

-

Deprotonation: The solution is cooled to 0°C in an ice bath. Sodium hydride (60% dispersion in mineral oil) is added portion-wise over 30 minutes. The mixture is stirred at 0°C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours.

-

Benzylation: Tetrabutylammonium iodide (catalytic amount) is added to the reaction mixture. Benzyl bromide is then added dropwise via the dropping funnel at 0°C. The reaction is allowed to warm to room temperature and stirred overnight.

-

Quenching: The reaction is carefully quenched by the slow addition of methanol at 0°C to consume excess sodium hydride.

-

Work-up: The reaction mixture is diluted with dichloromethane and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a clear oil or a white solid.

Quality Control and Analytical Methods

Rigorous quality control is essential to ensure the purity and identity of the synthesized compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the structure and identify impurities. Key signals include the anomeric proton, the methyl group doublet of the rhamnose core, and the aromatic protons of the benzyl groups. The absence of signals corresponding to starting materials or by-products indicates high purity.

-

¹³C NMR: To verify the carbon skeleton of the molecule. The chemical shifts of the carbons in the pyranose ring and the benzyl groups should be consistent with the expected structure.

2. High-Performance Liquid Chromatography (HPLC):

-

Method: A reversed-phase C18 column is typically used with a mobile phase gradient of acetonitrile (B52724) and water.

-

Detection: UV detection at 254 nm (for the benzyl groups).

-

Purity Assessment: The purity is determined by the peak area percentage of the main product peak relative to the total peak area. A purity of ≥95% is generally considered acceptable for most research applications.

3. Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI) is commonly used.

-

Analysis: The observed mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+Na]⁺) should correspond to the calculated molecular weight of this compound.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate key processes for researchers working with this compound.

Caption: Synthetic workflow for this compound.

Caption: Decision-making process for selecting a commercial supplier.

Stability and Storage of 2,3,4-Tri-O-benzyl-L-rhamnopyranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,3,4-Tri-O-benzyl-L-rhamnopyranose, a critical intermediate in synthetic carbohydrate chemistry. Due to the absence of publicly available, in-depth stability studies for this specific compound, this document outlines best practices derived from supplier data, general principles of carbohydrate chemistry, and regulatory guidelines for stability testing. The provided experimental protocols are designed to enable researchers to generate robust stability data.

Introduction

This compound is a protected monosaccharide widely used as a glycosyl donor in the synthesis of oligosaccharides, glycoconjugates, and natural products. The benzyl (B1604629) ether protecting groups at the C2, C3, and C4 positions enhance its stability and allow for selective reactions at the anomeric center. Understanding the stability profile and optimal storage conditions is paramount to ensure its purity, reactivity, and the successful outcome of synthetic endeavors.

Recommended Storage Conditions

Based on data from various chemical suppliers, the following storage conditions are recommended to maintain the integrity of this compound.

| Parameter | Recommendation | Rationale | Citations |

| Long-Term Storage Temperature | -20°C | To minimize potential degradation over extended periods. | [1][2] |

| Short-Term Storage Temperature | Room Temperature or 2-8°C | Acceptable for brief periods, such as during shipping or routine lab use. | [1][3][4] |

| Atmosphere | Tightly sealed container. Consider storage under an inert gas (e.g., Argon, Nitrogen). | To prevent exposure to atmospheric moisture and oxygen, which could potentially lead to hydrolysis or oxidation over time. For related compounds, storage under inert gas is explicitly recommended. | [3] |

| Moisture | Protect from moisture. | As a carbohydrate derivative, it may be susceptible to hydrolysis. | [3] |

| Light | Store in a light-protected container. | While not explicitly stated for this compound, photolytic cleavage of benzyl ethers is a known degradation pathway under certain conditions. |

Stability Profile and Potential Degradation Pathways

The benzyl ether linkages in this compound are generally robust. Benzyl groups are widely used as "permanent" protecting groups in carbohydrate chemistry due to their stability under a wide range of conditions, including both acidic and basic environments.

However, under specific and typically harsh conditions (not representative of proper storage), degradation can occur. These "forced degradation" pathways are important to understand as they indicate the compound's chemical liabilities.

-

Hydrogenolysis: The most common method for the removal of benzyl ethers is catalytic hydrogenation (e.g., using palladium on carbon and H₂ gas). This is a chemical reaction, not a storage concern, but it is the primary degradation pathway to consider if the compound is inadvertently exposed to catalysts and a hydrogen source.

-

Oxidation: Strong oxidizing agents can cleave benzyl ethers. For instance, ozonolysis has been shown to oxidatively remove benzyl groups from carbohydrates.[5]

-

Acid-Catalyzed Cleavage: While generally stable to a range of pH, very strong acidic conditions can lead to the cleavage of benzyl ethers.

The most likely degradation products resulting from the cleavage of the benzyl ethers would be partially debenzylated rhamnopyranose derivatives and ultimately L-rhamnopyranose itself, with toluene (B28343) as a byproduct of hydrogenolysis or benzoic acid/benzaldehyde from oxidation.

Experimental Protocols for Stability Assessment

To definitively determine the shelf-life and stability of this compound, a formal stability study is required. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.

Objective

To establish a re-test period for this compound by assessing its stability under long-term and accelerated storage conditions.

Materials

-

This compound (minimum of three different batches if possible).

-

Vials: Type I glass vials with Teflon-lined screw caps.

-

Stability chambers with controlled temperature and relative humidity (RH).

-

HPLC system with a UV detector.

-

NMR spectrometer.

-

Karl Fischer titrator for moisture content.

Analytical Methodology: Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial to separate the intact compound from any potential degradation products.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol (B129727) and water. The exact gradient should be developed to ensure separation of the parent compound from any more polar (debenzylated) or less polar impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength where the benzyl groups absorb (e.g., 254 nm).

-

Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness. Forced degradation samples (e.g., acid/base hydrolyzed, oxidized, photolyzed) should be used to prove the method's ability to separate the parent peak from degradation products.

Stability Study Protocol

| Parameter | Long-Term Study | Accelerated Study |

| Storage Conditions | 25°C ± 2°C / 60% RH ± 5% RH | 40°C ± 2°C / 75% RH ± 5% RH |

| Alternative Long-Term | 5°C ± 3°C (Refrigerator) | - |

| Study Duration | 24 months | 6 months |

| Testing Frequency | 0, 3, 6, 9, 12, 18, 24 months | 0, 3, 6 months |

| Container | Vials representative of typical laboratory storage. | Vials representative of typical laboratory storage. |

Tests to be Performed at Each Time Point

-

Appearance: Visual inspection for any changes in color or physical state.

-

Purity/Assay by HPLC: Determination of the percentage of the active compound.

-

Degradation Products by HPLC: Identification and quantification of any new peaks.

-

Moisture Content: Karl Fischer titration.

-

Identity: Confirmation by ¹H NMR at the beginning and end of the study.

Data Presentation

The quantitative data from the stability study should be tabulated to facilitate analysis and comparison.

Table for Long-Term Stability Data (Example)

| Test | Specification | Time (Months) | ||||||

|---|---|---|---|---|---|---|---|---|

| 0 | 3 | 6 | 9 | 12 | 18 | 24 | ||

| Appearance | White to off-white solid | |||||||

| Assay (%) | ≥ 98.0% | |||||||

| Total Impurities (%) | ≤ 2.0% |

| Moisture Content (%) | ≤ 0.5% | | | | | | | |

Conclusion and Recommendations

While this compound is expected to be a stable compound under appropriate storage conditions due to its benzyl ether protecting groups, empirical data is necessary to confirm its long-term stability and establish a definitive shelf-life. For critical applications in research and drug development, it is strongly recommended that users:

-

Store the compound at -20°C for long-term storage in a tightly sealed, light-resistant container.

-

Minimize exposure to ambient temperature, moisture, and light.

-

Perform a comprehensive stability study as outlined in this guide to determine a re-test date appropriate for their specific needs and quality standards.

By adhering to these guidelines, researchers can ensure the integrity of this valuable synthetic intermediate, leading to more reliable and reproducible scientific outcomes.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,3,4-Tri-O-benzyl-L-rhamnopyranose in Oligosaccharide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Tri-O-benzyl-L-rhamnopyranose is a key building block in the chemical synthesis of oligosaccharides. The benzyl (B1604629) ether protecting groups at the C2, C3, and C4 positions offer stability under a wide range of reaction conditions and play a crucial role in influencing the stereochemical outcome of glycosylation reactions. This document provides detailed application notes and experimental protocols for the use of this compound as a glycosyl donor in the synthesis of complex oligosaccharides, which are vital for research in glycobiology and the development of carbohydrate-based therapeutics.

The strategic use of benzyl groups as "permanent" protecting groups allows for selective deprotection at the anomeric position for glycosylation and subsequent global deprotection at the final stages of synthesis. These protecting groups are stable to both acidic and basic conditions, making them compatible with a variety of reaction schemes. Their removal is typically achieved under mild catalytic hydrogenation conditions.

Core Applications

The primary application of this compound is as a glycosyl donor in the synthesis of rhamnose-containing oligosaccharides. These structures are integral components of many bacterial polysaccharides and natural product glycosides, and are of significant interest for the development of vaccines, immunomodulators, and other therapeutic agents.

Key synthetic steps involving this compound include:

-

Preparation of the Glycosyl Donor: Conversion of the protected rhamnopyranose into a reactive glycosyl donor, such as a trichloroacetimidate (B1259523).

-

Glycosylation Reaction: Coupling of the rhamnosyl donor with a suitable glycosyl acceptor.

-

Deprotection: Removal of the benzyl protecting groups to yield the final oligosaccharide.

Experimental Protocols

The following protocols provide detailed methodologies for the key experimental steps in the synthesis of a disaccharide using a 2,3,4-Tri-O-benzyl-L-rhamnopyranosyl donor.

Protocol 1: Preparation of 2,3,4-Tri-O-benzyl-L-rhamnopyranosyl Trichloroacetimidate (Donor)

This protocol describes the conversion of this compound to its corresponding trichloroacetimidate, a highly reactive glycosyl donor.

Materials:

-

This compound

-

Trichloroacetonitrile (B146778) (Cl₃CCN)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous Dichloromethane (DCM)

-

Argon or Nitrogen gas

-

Standard glassware for anhydrous reactions

Procedure:

-

Dissolve this compound (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

-

Add freshly dried, powdered potassium carbonate (K₂CO₃, 0.5 equiv).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add trichloroacetonitrile (Cl₃CCN, 5.0 equiv) to the stirred suspension.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography using a gradient of ethyl acetate (B1210297) in hexanes as the eluent to afford the 2,3,4-Tri-O-benzyl-L-rhamnopyranosyl trichloroacetimidate donor.

| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Typical Yield (%) |

| This compound | 434.53 | 1.0 | - |

| Trichloroacetonitrile | 144.38 | 5.0 | - |

| Potassium Carbonate | 138.21 | 0.5 | - |

| Rhamnopyranosyl Trichloroacetimidate | 578.93 | - | 85-95 |

Typical reaction yields for the formation of glycosyl trichloroacetimidates are generally high.

Protocol 2: Glycosylation of a Monosaccharide Acceptor

This protocol details the coupling of the 2,3,4-Tri-O-benzyl-L-rhamnopyranosyl trichloroacetimidate donor with a model glycosyl acceptor, methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside.

Materials:

-

2,3,4-Tri-O-benzyl-L-rhamnopyranosyl trichloroacetimidate (Donor)

-

Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside (Acceptor)

-

Anhydrous Dichloromethane (DCM)

-

Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) solution (0.1 M in DCM)

-

Activated molecular sieves (4 Å)

-

Triethylamine

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Argon or Nitrogen gas

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the glycosyl acceptor (1.0 equiv), the rhamnosyl trichloroacetimidate donor (1.2 equiv), and freshly activated 4 Å molecular sieves.

-

Add anhydrous DCM via syringe.

-

Cool the mixture to -40 °C.

-

Slowly add the TMSOTf solution (0.1 equiv) dropwise via syringe.

-

Stir the reaction at -40 °C and monitor its progress by TLC.

-

Upon completion (typically 1-2 hours), quench the reaction by adding a few drops of triethylamine.

-

Allow the mixture to warm to room temperature, then dilute with DCM and filter through a pad of Celite®.

-

Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting protected disaccharide by silica gel column chromatography.

| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Typical Yield (%) |

| Rhamnopyranosyl Trichloroacetimidate Donor | 578.93 | 1.2 | - |

| Glucopyranoside Acceptor | 464.56 | 1.0 | - |

| TMSOTf | 222.26 | 0.1 | - |

| Protected Disaccharide | 883.07 | - | 70-85 |

Yields are dependent on the specific acceptor and reaction conditions.

Protocol 3: Catalytic Hydrogenation for Deprotection

This protocol describes the global deprotection of the benzylated disaccharide to yield the free disaccharide.

Materials:

-

Protected Disaccharide

-

Palladium on carbon (Pd/C, 10 wt. %)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

Dissolve the protected disaccharide in a mixture of MeOH and EtOAc.

-

Carefully add 10% Pd/C catalyst to the solution.

-

Place the reaction flask under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

-

Stir the reaction vigorously at room temperature overnight.

-

Monitor the reaction by TLC or mass spectrometry to confirm the removal of all benzyl groups.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the Celite® pad with methanol.

-

Combine the filtrates and concentrate under reduced pressure to yield the deprotected disaccharide.

-

Further purification can be achieved by size-exclusion chromatography (e.g., Sephadex LH-20) if necessary.

| Reactant/Product | Molecular Weight ( g/mol ) | Typical Yield (%) |

| Protected Disaccharide | 883.07 | - |

| Deprotected Disaccharide | 326.30 | >90 |

Catalytic hydrogenation for debenzylation typically proceeds in high yield.

Visualizing the Workflow

The following diagrams illustrate the key stages of oligosaccharide synthesis using this compound.

Caption: General workflow for disaccharide synthesis.

Caption: Detailed glycosylation reaction workflow.

Caption: Detailed deprotection workflow via catalytic hydrogenation.

Application Notes and Protocols for Glycosylation Reactions with 2,3,4-Tri-O-benzyl-L-rhamnopyranose as a Donor

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Rhamnose is a crucial 6-deoxyhexose found in a variety of natural products, including bacterial polysaccharides and plant glycosides. The synthesis of rhamnose-containing oligosaccharides and glycoconjugates is of significant interest for the development of novel therapeutics, vaccines, and biological probes. 2,3,4-Tri-O-benzyl-L-rhamnopyranose is a versatile glycosyl donor, where the benzyl (B1604629) ether protecting groups at the C2, C3, and C4 positions are non-participating. This lack of a participating group at the C2 position means that the stereochemical outcome of the glycosylation is not directed by neighboring group participation, leading to a mixture of α- and β-glycosides. The final anomeric ratio is influenced by various factors including the nature of the acceptor, the activation system, solvent, and temperature.

This document provides detailed protocols for the activation of this compound as a glycosyl trichloroacetimidate (B1259523) donor and its subsequent use in glycosylation reactions.

Key Applications

-

Synthesis of Bacterial Oligosaccharides: Elucidation of bacterial cell wall structures and development of antibacterial vaccines.

-

Natural Product Synthesis: Construction of complex glycoconjugates with potential therapeutic activities.

-

Glycobiology Research: Probing carbohydrate-protein interactions and enzymatic pathways.

-

Drug Discovery: Modification of small molecules with rhamnose moieties to improve their pharmacological properties.

Experimental Protocols

Protocol 1: Formation of 2,3,4-Tri-O-benzyl-L-rhamnopyranosyl Trichloroacetimidate Donor

This protocol describes the conversion of the hemiacetal this compound to the more reactive trichloroacetimidate donor. This activation step is crucial for subsequent glycosylation reactions.[1][2]

Materials:

-

This compound (1.0 eq)

-

Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

-

Trichloroacetonitrile (B146778) (Cl₃CCN) (10 eq)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) Gel for column chromatography

-

Hexane and Ethyl Acetate (B1210297) (for chromatography)

Procedure:

-

Dissolve this compound in anhydrous dichloromethane.

-

Add trichloroacetonitrile to the solution under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add DBU to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the 2,3,4-Tri-O-benzyl-L-rhamnopyranosyl trichloroacetimidate as a mixture of anomers.

Protocol 2: TMSOTf-Promoted Glycosylation with 2,3,4-Tri-O-benzyl-L-rhamnopyranosyl Trichloroacetimidate